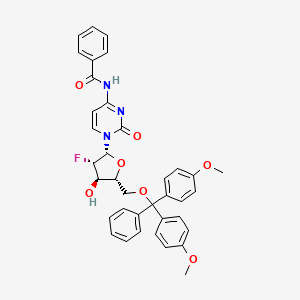

DMT-2'-F-Bz-dC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-SHERYBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743380 | |

| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154771-33-2 | |

| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Impact of 2'-Fluoro Modification on Oligonucleotide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar (2'-fluoro modification) has emerged as a critical tool for enhancing the drug-like properties of oligonucleotides. This technical guide provides an in-depth exploration of the properties conferred by 2'-fluoro modifications, offering a comprehensive resource for researchers in the field.

Core Properties of 2'-Fluoro Modified Oligonucleotides

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom induces significant changes in the structural and functional characteristics of an oligonucleotide.[1][2] These alterations collectively contribute to improved performance in various applications, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.

Structural Impact and Binding Affinity

The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2] This pre-organization of the sugar moiety enhances the binding affinity of the modified oligonucleotide to its complementary RNA target. The increased affinity is primarily driven by a more favorable enthalpy of hybridization.[3] This enhanced binding is reflected in a significant increase in the melting temperature (Tm) of the resulting duplex.

The stabilizing effect of 2'-fluoro modification on duplex thermal stability is additive, with each incorporation contributing to a higher Tm. This property is crucial for applications requiring strong and specific target engagement, such as in antisense and siRNA technologies.

Nuclease Resistance

Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, limiting their therapeutic potential. The 2'-fluoro modification provides a steric shield at the 2' position, rendering the phosphodiester backbone more resistant to nuclease-mediated cleavage. While not completely immune to degradation, 2'-fluoro modified oligonucleotides exhibit a substantially longer half-life in serum and cellular environments compared to their unmodified counterparts. For even greater stability, 2'-fluoro modifications are often used in conjunction with phosphorothioate (PS) linkages.

Biological Activity and Applications

The enhanced binding affinity and nuclease resistance of 2'-fluoro modified oligonucleotides translate to improved biological activity. In the context of siRNAs, 2'-fluoro modifications are well-tolerated by the RNA-induced silencing complex (RISC) and can lead to more potent and sustained gene silencing. Similarly, in antisense applications, these modifications contribute to effective target knockdown. Furthermore, the increased stability makes 2'-fluoro modified oligonucleotides ideal for the development of aptamers, which require maintenance of a specific three-dimensional structure for target recognition.

A related modification, 2'-fluoro-arabinonucleic acid (2'F-ANA), where the fluorine atom is in the arabino configuration, also confers high binding affinity and nuclease resistance. A key feature of 2'F-ANA is that its hybrids with RNA can activate RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, which is a desirable mechanism for some antisense applications.

Quantitative Data on 2'-Fluoro Modified Oligonucleotides

The following tables summarize the quantitative impact of 2'-fluoro modifications on key oligonucleotide properties.

Table 1: Thermal Stability (Melting Temperature, Tm)

| Oligonucleotide Type | Modification | ΔTm per Modification (°C) | Reference Sequence/Context |

| RNA:RNA Duplex | 2'-Fluoro | +1.8 | General observation |

| DNA:RNA Duplex | 2'-Fluoro | +0.5 | Compared to rA:dT18 |

| DNA:DNA Duplex | 2'-Fluoro | +1.2 (single substitution) | Mixed base dodecamer |

| siRNA Duplex | 2'-Fluoro pyrimidines | +15 (total increase) | Compared to unmodified siRNA |

Table 2: In Vitro Potency of siRNAs (IC50)

| siRNA Target | Modification Pattern | IC50 (nM) | Fold Improvement vs. Unmodified |

| Mouse Factor VII | Unmodified | 0.95 | - |

| Mouse Factor VII | 2'-Fluoro on U and C in both strands | 0.50 | ~2-fold |

Experimental Protocols

Thermal Denaturation Analysis for Tm Determination

This protocol outlines the determination of oligonucleotide duplex melting temperature (Tm) using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

Nuclease-free water

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

Lyophilized single-stranded oligonucleotides (modified and unmodified)

Procedure:

-

Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM).

-

Duplex Annealing:

-

In a microcentrifuge tube, combine equimolar amounts of the complementary single-stranded oligonucleotides.

-

Add the appropriate volume of melting buffer to achieve the desired final duplex concentration (e.g., 1 µM).

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the solution to cool slowly to room temperature to facilitate proper annealing.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Program the instrument to ramp the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

-

Data Acquisition: Place the cuvette containing the annealed duplex in the temperature-controlled holder and initiate the temperature ramp. Record the absorbance at regular intervals.

-

Data Analysis:

-

Plot the absorbance at 260 nm against temperature to generate a sigmoidal melting curve.

-

The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically calculated by determining the maximum of the first derivative of the melting curve.

-

Nuclease Stability Assay in Serum

This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

-

Modified and unmodified oligonucleotides

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

Gel loading buffer (containing a denaturant like formamide or urea)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Nucleic acid stain (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Oligonucleotide Preparation: Prepare stock solutions of the oligonucleotides in nuclease-free water.

-

Serum Incubation:

-

For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with a suitable buffer like PBS).

-

Incubate the reactions at 37°C.

-

-

Reaction Quenching: At each designated time point, take an aliquot of the reaction and immediately stop nuclease activity by adding an equal volume of gel loading buffer and placing the sample on ice or freezing at -20°C.

-

PAGE Analysis:

-

Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea).

-

Load the quenched samples from each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.

-

Run the gel at a constant voltage.

-

-

Visualization and Quantification:

-

Stain the gel with a nucleic acid stain.

-

Visualize the gel using an imaging system.

-

Quantify the intensity of the full-length oligonucleotide band at each time point relative to the zero time point to determine the rate of degradation.

-

Snake Venom Phosphodiesterase (SVPD) Assay

This protocol evaluates the resistance of oligonucleotides to the 3'-exonuclease activity of SVPD.

Materials:

-

5'-radiolabeled (e.g., with ³²P) or fluorescently labeled oligonucleotides

-

Snake Venom Phosphodiesterase (SVPD)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

-

Stop solution (e.g., formamide with EDTA)

-

PAGE system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, reaction buffer, and nuclease-free water.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of SVPD.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the reaction and quench them by adding the stop solution.

-

PAGE Analysis: Analyze the samples on a denaturing polyacrylamide gel.

-

Data Analysis: Visualize the gel by autoradiography or fluorescence imaging. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation.

Visualizations

Signaling Pathway: siRNA-Mediated Gene Silencing

Caption: The RNA interference (RNAi) pathway for a 2'-fluoro modified siRNA.

Experimental Workflow: SELEX for Aptamer Selection

Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.

Logical Relationship: Properties of Modified vs. Unmodified Oligonucleotides

Caption: Comparison of properties between unmodified and 2'-fluoro modified oligonucleotides.

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5'-O-DMT-2'-deoxy-2'-fluoro-N⁴-benzoyl-cytidine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5'-O-DMT-2'-deoxy-2'-fluoro-N⁴-benzoyl-cytidine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

Core Structure and Chemical Properties

DMT-2'-F-Bz-dC phosphoramidite is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis.[1][2] Its structure consists of a deoxycytidine core with several critical modifications:

-

5'-O-DMT (Dimethoxytrityl) group: A bulky protecting group on the 5'-hydroxyl function. This acid-labile group is crucial for the stepwise, controlled synthesis of oligonucleotides on a solid support. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.

-

2'-Fluoro (2'-F) modification: The hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom.[3] This modification is central to the enhanced properties of the resulting oligonucleotides.

-

N⁴-Benzoyl (Bz) group: A protecting group for the exocyclic amine of the cytidine base. It prevents unwanted side reactions during the synthesis process and is removed during the final deprotection step.

-

3'-O-Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group provides protection for the phosphate during synthesis.

Chemical Structure Diagram

Caption: Core components of this compound phosphoramidite.

Function and Key Advantages in Oligonucleotide Synthesis

The incorporation of 2'-fluoro modifications into oligonucleotides imparts several advantageous properties, making them highly valuable for therapeutic applications like antisense oligonucleotides, siRNAs, and aptamers.[4][5]

-

Enhanced Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by cellular nucleases, leading to a longer half-life of the oligonucleotide drug in vivo.

-

Increased Thermal Stability and Binding Affinity: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with their target DNA and RNA sequences. This is attributed to the fluorine atom promoting a C3'-endo sugar pucker, which is characteristic of an A-form helix, similar to RNA. This results in an increased melting temperature (Tm), typically by 1-2°C per modification when hybridizing to an RNA target.

-

A-form Helix Geometry: The C3'-endo conformation induced by the 2'-fluoro group preorganizes the oligonucleotide into an A-form helical structure. This is often beneficial for interactions with RNA targets and components of the RNA interference (RNAi) machinery.

-

Compatibility with RNase H Activity: Chimeric oligonucleotides containing a central DNA "gap" flanked by 2'-fluoro-modified regions can effectively recruit RNase H to cleave the target RNA, a key mechanism for antisense therapeutics.

Summary of Physicochemical Properties

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₄₆H₅₁FN₅O₈P | |

| Molecular Weight | ~851.9 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically >98% (HPLC) | |

| Storage Conditions | -20°C, under an inert atmosphere | |

| Tm Increase | Approx. +1.8°C per modification (vs. unmodified DNA) when bound to an RNA target. |

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.

Workflow for a Single Coupling Cycle

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Detailed Methodology:

-

Preparation:

-

The this compound phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.08–0.15 M.

-

Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution) are installed on an automated synthesizer.

-

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT group is removed from the nucleotide bound to the solid support using a solution of trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The prepared 2'-F phosphoramidite solution is delivered to the synthesis column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT). The coupling time is typically extended to 3-10 minutes to ensure high efficiency for this modified base.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in water/pyridine/THF.

-

-

Post-Synthesis Cleavage and Deprotection:

-

After the final sequence is assembled, the solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-benzoyl protecting group from the cytidine base. A typical condition is treatment with AMA at 65°C for 10 minutes.

-

-

Purification:

-

The crude oligonucleotide solution is dried and then purified, typically using reverse-phase HPLC or anion-exchange HPLC, to isolate the full-length product.

-

Applications in Research and Drug Development

The unique properties of 2'-fluoro-modified oligonucleotides make them suitable for a range of applications:

-

Antisense Therapeutics: Used to inhibit the expression of disease-causing genes by binding to a specific mRNA and promoting its degradation.

-

siRNA Therapeutics: Incorporated into small interfering RNAs (siRNAs) to enhance their stability and prolong their gene-silencing activity.

-

Aptamers: Used to create highly stable RNA aptamers with strong binding affinities for various targets, such as proteins and small molecules.

-

Diagnostic Probes: The increased binding affinity allows for the design of highly specific and sensitive probes for detecting nucleic acid sequences.

Signaling Pathway: Antisense Oligonucleotide (ASO) Mechanism of Action

Caption: RNase H-mediated cleavage of mRNA by a 2'-F modified ASO.

References

- 1. DMT-2'-Fluoro-dC(Bz) Phosphoramidite, 161442-19-9 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2' Fluoro RNA Modification [biosyn.com]

- 4. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

Physicochemical Characteristics of 2'-deoxy-2'-fluorocytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxy-2'-fluorocytidine is a synthetic pyrimidine nucleoside analog with demonstrated antiviral properties. As a promising candidate for further drug development, a thorough understanding of its physicochemical characteristics is paramount for formulation, stability, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-deoxy-2'-fluorocytidine, including its chemical structure, solubility, melting point, and stability. Detailed experimental protocols for the determination of these properties are also provided. Furthermore, this guide elucidates the mechanism of action, specifically its intracellular phosphorylation pathway leading to the inhibition of viral replication.

Chemical and Physical Properties

2'-deoxy-2'-fluorocytidine is a derivative of the natural nucleoside deoxycytidine, with a fluorine atom substituting the hydroxyl group at the 2' position of the deoxyribose sugar. This modification significantly influences its biological activity and stability.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂FN₃O₄ | [1][2] |

| Molecular Weight | 245.21 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 167 °C | [3] |

| Solubility | Soluble in water (5 mg/mL with ultrasonic and warming to 60°C) | |

| Soluble in DMSO (≥10 mg/mL) | ||

| Slightly soluble in ethanol | ||

| pKa | Not explicitly reported. As a cytidine analog, it is expected to have a pKa associated with the protonation of the N3 position of the cytosine ring, typically in the range of 4-5. | |

| UV λmax (in Ethanol) | Not explicitly reported for 2'-deoxy-2'-fluorocytidine. For the related compound gemcitabine (2',2'-difluorodeoxycytidine), UV maxima are observed at 234 nm and 268 nm. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are critical for the structural elucidation and purity assessment of 2'-deoxy-2'-fluorocytidine.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the protons of the cytosine base and the deoxyribose sugar moiety. Key shifts (δ, ppm) include: 8.08 (d, 1H, H-6), 7.73 and 7.49 (s, 2H, NH₂), 6.11 (ddd, 1H, H-1'), 5.20 (d, 1H, 3'-OH), 5.09 (dd, 1H, 5'-OH), 4.21 (m, 1H, H-3'), 3.77 (ddd, 1H, H-4'), 3.58 (m, 2H, H-5' and H-5''), 2.12 and 1.98 (ddd, 2H, H-2' and H-2'').

-

¹⁹F NMR (DMSO-d₆): The fluorine NMR spectrum exhibits a single resonance at approximately -167.3 ppm, confirming the presence of the fluorine atom at the 2' position.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Stability

The stability of 2'-deoxy-2'-fluorocytidine is a critical parameter for its storage, formulation, and in vivo efficacy. Studies on the related compound 5-fluoro-2'-deoxycytidine indicate that degradation is pH-dependent and follows first-order kinetics. It is generally more stable at neutral to slightly alkaline pH and is subject to acid-catalyzed hydrolysis. The 2'-fluoro substitution in 2'F-ANA (2'-deoxy-2'-fluoroarabinonucleic acid) has been shown to dramatically increase stability against acid hydrolysis compared to DNA.

Mechanism of Action: Antiviral Activity

The antiviral activity of 2'-deoxy-2'-fluorocytidine is dependent on its intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases.

Phosphorylation Pathway

The metabolic activation of 2'-deoxy-2'-fluorocytidine is a stepwise phosphorylation process:

-

Monophosphorylation: 2'-deoxy-2'-fluorocytidine is a substrate for deoxycytidine kinase (dCK), which catalyzes its conversion to 2'-deoxy-2'-fluorocytidine monophosphate (2'-dFCMP).

-

Diphosphorylation: 2'-dFCMP is subsequently phosphorylated by other cellular kinases, such as cytidylate kinase (CMPK), to form the diphosphate derivative (2'-dFCDP).

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active triphosphate form, 2'-deoxy-2'-fluorocytidine triphosphate (2'-dFCTP).

Caption: Intracellular activation and mechanism of action of 2'-deoxy-2'-fluorocytidine.

Inhibition of Viral RNA Polymerase

The active triphosphate, 2'-dFCTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural substrate (dCTP), 2'-dFCTP is incorporated into the growing viral RNA chain. The presence of the 2'-fluoro group can lead to chain termination, thereby halting viral replication.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of 2'-deoxy-2'-fluorocytidine.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of 2'-deoxy-2'-fluorocytidine to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 2'-deoxy-2'-fluorocytidine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Melting Point Determination (Capillary Method)

Methodology:

-

Sample Preparation: Finely powder a small amount of dry 2'-deoxy-2'-fluorocytidine.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

pKa Determination (Potentiometric Titration)

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of 2'-deoxy-2'-fluorocytidine in a known volume of purified water or a suitable co-solvent system if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the degradation of 2'-deoxy-2'-fluorocytidine under various stress conditions.

Methodology:

-

Column and Mobile Phase: A reversed-phase C18 column is typically suitable. The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 2'-deoxy-2'-fluorocytidine and its potential degradation products have significant absorbance (e.g., around 270 nm).

-

Forced Degradation Studies: Subject solutions of 2'-deoxy-2'-fluorocytidine to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.

-

Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Conclusion

This technical guide has summarized the key physicochemical characteristics of 2'-deoxy-2'-fluorocytidine, a nucleoside analog with significant antiviral potential. The provided data on its chemical and physical properties, spectroscopic profile, and stability are essential for its continued development as a therapeutic agent. The elucidation of its mechanism of action through intracellular phosphorylation and subsequent inhibition of viral RNA polymerase provides a rational basis for its antiviral activity. The detailed experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. Further studies to precisely determine the pKa and to conduct comprehensive stability profiling under various conditions are recommended to support its progression towards clinical applications.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group's Core Function

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the automated synthesis of oligonucleotides stands as a cornerstone technology. This process, enabling the creation of custom DNA and RNA sequences, is fundamentally reliant on a meticulously controlled series of chemical reactions. Central to this precision is the 4,4'-dimethoxytrityl (DMT) group, a bulky and strategically labile protecting group that acts as the gatekeeper for the stepwise assembly of nucleic acid chains. This in-depth technical guide elucidates the critical function of the DMT group in automated phosphoramidite-based oligonucleotide synthesis, detailing the underlying chemical principles, quantitative performance metrics, and standardized experimental protocols.

The Indispensable Role of the DMT Group

The primary and most critical function of the DMT group is to reversibly block the 5'-hydroxyl position of the nucleoside phosphoramidite monomers.[1] This protection is paramount to enforce the directionality of synthesis, which proceeds in the 3' to 5' direction, and to prevent unwanted side reactions.[2] By "capping" the 5'-hydroxyl, the DMT group ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[3]

The selection of the DMT group for this pivotal role is attributed to several key properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[4][5] This selective lability is the linchpin of the cyclical nature of automated synthesis.

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, effectively preventing its participation in undesired chemical reactions.

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored dimethoxytrityl cation (DMT+). This cation has a strong absorbance at approximately 498 nm, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time.

The Four-Act Play: The Synthesis Cycle

Automated oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the first and last steps of each cycle, ensuring the orderly and efficient elongation of the oligonucleotide.

Detritylation (Deblocking): Opening the Gate

The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support (or the terminal nucleotide of the growing chain). This is achieved by treating the support with a solution of a weak acid, typically 3% TCA or DCA in an anhydrous solvent like dichloromethane (DCM) or toluene. The acidic environment protonates the ether oxygen linking the DMT group to the 5'-hydroxyl, leading to its cleavage and the formation of a free 5'-hydroxyl group and the characteristic orange DMT cation.

Coupling: Adding a New Link

With the 5'-hydroxyl group now available, the next phosphoramidite monomer, itself protected with a 5'-DMT group, is introduced along with an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and facilitating the nucleophilic attack by the free 5'-hydroxyl of the growing chain. This results in the formation of a phosphite triester linkage.

Capping: Preventing Errors

As the coupling reaction is not always 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles and creating deletion mutations, a capping step is introduced. A mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI), is used to acetylate the unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.

Oxidation: Stabilizing the Bond

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. The now-stable phosphate backbone can withstand the next round of acid treatment, and the cycle can begin anew with the detritylation of the newly added nucleotide.

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data related to the function and manipulation of the DMT group.

| Parameter | Condition | Typical Value | Reference(s) |

| Detritylation Acid | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Rapid and efficient | |

| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Milder, reduces depurination | ||

| Depurination Half-life (dA) | 3% TCA in DCM | 19 minutes | |

| 3% DCA in DCM | 77 minutes | ||

| Coupling Efficiency | Per cycle | >99% | |

| DMT Cation Absorbance | Wavelength (λmax) | ~498 nm |

| Activator | Relative Coupling Time | Key Characteristics | Reference(s) |

| 1H-Tetrazole | Standard | Widely used, reliable | |

| 5-(Ethylthio)-1H-tetrazole (ETT) | Faster than 1H-Tetrazole | Improved solubility and reaction rates | |

| 4,5-Dicyanoimidazole (DCI) | Faster than 1H-Tetrazole | Less acidic, reduces detritylation during coupling |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the general steps performed by an automated DNA synthesizer. Reagent compositions and delivery times may vary depending on the instrument and scale of synthesis.

-

Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Procedure: Flush the synthesis column with the detritylation solution for 60-120 seconds. Wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Reagents:

-

Phosphoramidite monomer (0.02 M to 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).

-

-

Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow to react for 30-180 seconds. Wash the column with anhydrous acetonitrile.

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride in THF/pyridine or lutidine.

-

Capping Reagent B: 16% N-methylimidazole in THF.

-

-

Procedure: Deliver a mixture of Capping Reagents A and B to the column and allow to react for 30-60 seconds. Wash the column with anhydrous acetonitrile.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/water/pyridine.

-

Procedure: Deliver the oxidizing solution to the column and allow to react for 30-60 seconds. Wash the column with anhydrous acetonitrile.

-

-

Repeat: Repeat steps 1-4 for each subsequent nucleotide in the desired sequence.

Protocol 2: DMT Cation Assay for Coupling Efficiency Monitoring

This protocol describes the manual collection and measurement of the DMT cation to determine the stepwise coupling efficiency.

-

Collection: During the detritylation step of each synthesis cycle, collect the orange-colored effluent from the synthesis column in a separate vial for each cycle.

-

Dilution: Dilute each collected fraction to a fixed volume (e.g., 10 mL) with a solution of 0.1 M p-toluenesulfonic acid in acetonitrile. This ensures complete ionization of the DMT cation and stabilizes the color.

-

Measurement: Measure the absorbance of each diluted sample at 498 nm using a UV-Vis spectrophotometer. Use the dilution solvent as a blank.

-

Calculation: The stepwise coupling efficiency (%) can be calculated using the following formula:

-

Efficiency (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100

-

Where n is the cycle number.

-

Mandatory Visualizations

Caption: The four-step cycle of automated oligonucleotide synthesis.

Caption: The acid-catalyzed removal of the DMT protecting group.

Caption: Workflow of the coupling, capping, and oxidation steps.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 3. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

A Technical Guide to 2'-Fluoro-arabinonucleic Acid (2'F-ANA): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, chemical modifications are paramount for enhancing the stability, binding affinity, and in vivo efficacy of oligonucleotides. Among the myriad of modifications, 2'-fluoro-arabinonucleic acid (2'F-ANA) has emerged as a promising candidate, offering a unique combination of desirable properties. This technical guide provides an in-depth overview of the core features of 2'F-ANA, including its structural characteristics, biophysical properties, and its applications in antisense technology, RNA interference, and aptamer development.

Structural Features of 2'F-ANA

2'-fluoro-arabinonucleic acid is a synthetic xenonucleic acid distinguished by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety, in the up or β-configuration. This seemingly subtle modification imparts profound effects on the sugar pucker, helical geometry, and overall conformation of the oligonucleotide.

Unlike the C3'-endo sugar pucker characteristic of RNA, which leads to an A-form helix, and the C2'-endo pucker of DNA, which results in a B-form helix, the arabinose sugar in 2'F-ANA preferentially adopts an O4'-endo (east) pucker.[1] This conformational preference results in a helical structure that is more akin to the B-form of DNA.[1][2] This structural mimicry of DNA is a key factor in the ability of 2'F-ANA/RNA duplexes to be recognized and cleaved by RNase H.[3][4]

Biophysical and Biochemical Properties

The unique structural features of 2'F-ANA translate into a distinct and advantageous set of biophysical and biochemical properties.

Enhanced Thermal Stability and Binding Affinity

Oligonucleotides incorporating 2'F-ANA exhibit significantly increased thermal stability (Tm) when hybridized to complementary RNA or DNA strands. This enhanced stability is attributed to the conformational pre-organization of the 2'F-ANA sugar, which reduces the entropic penalty of duplex formation.

| Property | Value | Reference |

| ΔTm per 2'F-ANA modification (vs. DNA/RNA) | +1.2 to +1.5 °C | |

| ΔTm per 2'F-ANA modification (vs. DNA/DNA) | +1.2 °C | |

| ΔTm for a single mismatch in a 2'F-ANA/RNA duplex | -7.2 °C | |

| ΔTm for a single mismatch in a 2'F-ANA/DNA duplex | -3.9 °C |

Table 1: Thermal Stability of 2'F-ANA Containing Duplexes

Superior Nuclease Resistance

A critical requirement for therapeutic oligonucleotides is resistance to degradation by cellular nucleases. The 2'-fluoro modification in 2'F-ANA provides steric hindrance to nucleases, leading to a dramatic increase in the oligonucleotide's half-life in biological fluids. Phosphorothioate (PS) linkages can further enhance this resistance.

| Oligonucleotide Type | Stability | Reference |

| PS-2'F-ANA vs. PS-DNA (3'-exonuclease) | >20-fold more stable | |

| 2'F-ANA modified aptamer (in 10% FBS) | 48-fold increased half-life | |

| Fully modified FANA sense strand siRNA (in serum) | Half-life of ~6 hours (vs. <15 min for unmodified) |

Table 2: Nuclease Resistance of 2'F-ANA Oligonucleotides

RNase H Activation

A key advantage of 2'F-ANA over many other 2'-modified nucleotides is its ability to support the activity of Ribonuclease H (RNase H) when hybridized to an RNA target. RNase H is a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid, leading to target mRNA degradation. The DNA-like conformation of 2'F-ANA containing duplexes is thought to be responsible for this crucial property.

Applications in Research and Drug Development

The unique properties of 2'F-ANA make it a versatile tool for a range of applications in molecular biology and therapeutic development.

Antisense Oligonucleotides

2'F-ANA is extensively used in the design of antisense oligonucleotides (ASOs). "Gapmer" ASOs, which feature a central block of DNA or phosphorothioate DNA flanked by 2'F-ANA "wings," are particularly effective. The 2'F-ANA wings provide high binding affinity and nuclease resistance, while the central DNA gap is responsible for recruiting RNase H to cleave the target mRNA. "Altimer" designs, with alternating 2'F-ANA and DNA residues, have also shown high potency.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to Modified Phosphoramidites for Therapeutic Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The dawn of therapeutic oligonucleotides has ushered in a new era of precision medicine, offering the potential to target diseases at their genetic roots. However, the journey from a promising sequence to a viable therapeutic is paved with challenges, primarily the inherent instability and poor cellular uptake of unmodified nucleic acids. This technical guide delves into the core of oligonucleotide drug development: the chemical modifications that transform these fragile molecules into robust therapeutic agents. Here, we explore the synthesis, application, and impact of modified phosphoramidites, the essential building blocks that empower the next generation of genetic medicines.

The Imperative for Modification: Overcoming Biological Barriers

Unmodified oligonucleotides face a formidable gauntlet within the biological milieu. They are rapidly degraded by nucleases, exhibit poor binding affinity to their target RNA, and struggle to cross cell membranes.[1] Chemical modifications are therefore not merely advantageous but essential for therapeutic efficacy. These alterations can be broadly categorized into modifications of the phosphate backbone, the sugar moiety, and the nucleobase.

A Portfolio of Power: Key Phosphoramidite Modifications

The versatility of phosphoramidite chemistry allows for the introduction of a wide array of chemical modifications during solid-phase oligonucleotide synthesis.[2][3] Each modification imparts unique properties, enabling a tailored approach to drug design.

Backbone Modifications: Enhancing Stability

The most prevalent backbone modification is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[4][5] This simple substitution confers significant resistance to nuclease degradation, thereby extending the in vivo half-life of the oligonucleotide.

Another notable backbone modification is the phosphorodithioate (PS2) , where two non-bridging oxygen atoms are replaced by sulfur. This modification offers even greater nuclease resistance than phosphorothioates and is achiral at the phosphorus center, which can simplify stereochemical considerations during drug development.

Sugar Modifications: Fine-Tuning Affinity and Nuclease Resistance

Modifications to the 2' position of the ribose sugar have a profound impact on the oligonucleotide's properties.

-

2'-O-Methyl (2'-O-Me): This modification enhances nuclease resistance and increases the binding affinity of the oligonucleotide to its RNA target. Oligonucleotides containing 2'-O-Me modifications are well-suited for applications that require high stability.

-

2'-O-Methoxyethyl (2'-MOE): The 2'-MOE modification provides a significant boost in both nuclease resistance and binding affinity, even greater than that of 2'-O-Me. This has made it a popular choice for second-generation antisense oligonucleotides.

-

Locked Nucleic Acid (LNA): LNA is a bicyclic nucleic acid analog where the 2'-oxygen is linked to the 4'-carbon of the ribose ring by a methylene bridge. This "locked" conformation dramatically increases the binding affinity for complementary RNA and provides exceptional nuclease resistance.

Quantifying the Impact: A Comparative Look at Modified Oligonucleotides

The choice of modification is a critical decision in oligonucleotide drug design, driven by the desired pharmacokinetic and pharmacodynamic profile. The following tables summarize key quantitative data associated with common modifications.

| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance |

| Phosphorothioate (PS) | Minimal change | High |

| 2'-O-Methyl (2'-O-Me) | +1.0 to +1.5 | High |

| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.0 | Very High |

| Locked Nucleic Acid (LNA) | +2 to +8 | Exceptional |

Table 1: Comparison of Physicochemical Properties of Common Oligonucleotide Modifications.

| Modification Chemistry | Coupling Efficiency (%) | Key Advantages |

| Phosphorothioate (PS) | >99% | Enhanced nuclease resistance, improved pharmacokinetic profile. |

| 2'-O-Methyl (2'-O-Me) | ~99% | Increased binding affinity and nuclease resistance. |

| 2'-O-Methoxyethyl (2'-MOE) | ~98-99% | Superior binding affinity and nuclease resistance compared to 2'-O-Me. |

| Locked Nucleic Acid (LNA) | >98% (with extended coupling times) | Unprecedented binding affinity and nuclease stability. |

Table 2: Synthesis Efficiency and Key Benefits of Modified Phosphoramidites.

| Antisense Oligonucleotide (ASO) Target & Modification | In Vivo Model | Efficacy (% Target Reduction) | Reference |

| Tau mRNA (2'-MOE gapmer) | Wild-type Mice | 73% mRNA reduction, 61% protein reduction | |

| Tau mRNA (Morpholino) | Tau Transgenic Mice | Up to 50% mRNA reduction, up to 80% protein reduction | |

| Tau mRNA (2'-O-Me with PS backbone) | SH-SY5Y cells (in vitro) | 92% mRNA reduction, 50% protein reduction |

Table 3: In Vivo and In Vitro Efficacy of Modified Antisense Oligonucleotides.

| Oligonucleotide Type | Elimination Half-life | Key Pharmacokinetic Characteristics | Reference |

| Phosphorothioate ASO | Long (e.g., 31 days in human plasma for mipomersen) | Biphasic plasma elimination, extensive protein binding, broad tissue distribution. | |

| 2'-MOE Modified ASO | Tissue half-life up to four weeks | Enhanced stability and prolonged tissue retention. |

Table 4: Pharmacokinetic Parameters of Modified Therapeutic Oligonucleotides.

The Synthetic Blueprint: Experimental Protocols

The synthesis of modified oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry. Below are generalized protocols for key methodologies.

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the automated synthesis cycle for incorporating phosphorothioate linkages.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Phosphoramidite monomers (A, C, G, T)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Sulfurizing reagent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, Beaucage Reagent)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizer (Iodine solution)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleotide.

-

Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. For a standard phosphodiester bond, an oxidation step with an iodine solution would be performed here.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the bases and the phosphate backbone) are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC).

Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum.

Materials:

-

Modified oligonucleotide

-

Unmodified control oligonucleotide

-

Fetal Bovine Serum (FBS) or human serum

-

Phosphate-buffered saline (PBS)

-

Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)

-

Staining agent (e.g., SYBR Gold)

-

Incubator or water bath at 37°C

Procedure:

-

Sample Preparation: Prepare solutions of the modified and unmodified oligonucleotides in PBS at a known concentration.

-

Incubation: Mix the oligonucleotide solutions with serum (e.g., 90% serum) to a final desired concentration.

-

Time Course: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of each reaction and immediately quench the nuclease activity by freezing or adding a stop solution (e.g., formamide loading dye).

-

Gel Electrophoresis: Load the samples from each time point onto a polyacrylamide gel.

-

Visualization: After electrophoresis, stain the gel with a suitable nucleic acid stain and visualize the bands under a gel documentation system.

-

Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. The rate of disappearance of the full-length band indicates the nuclease resistance of the oligonucleotide.

Visualizing the Mechanisms and Workflows

Understanding the mechanisms of action and the development pipeline for therapeutic oligonucleotides is crucial. The following diagrams, rendered in Graphviz DOT language, illustrate these key concepts.

RNase H-Mediated Degradation of Target mRNA

This mechanism is a primary route for antisense-mediated gene silencing. A gapmer ASO, featuring modified "wings" for stability and a central DNA "gap," binds to the target mRNA. This DNA/RNA hybrid is recognized by the cellular enzyme RNase H, which then cleaves the mRNA, leading to its degradation and the subsequent inhibition of protein translation.

Splice-Modulating Mechanism of an Antisense Oligonucleotide

Splice-modulating ASOs are designed to bind to specific sequences within a pre-mRNA, often targeting splicing enhancers or silencers. This binding sterically hinders the interaction of splicing factors with the pre-mRNA, leading to altered splicing patterns, such as exon skipping or inclusion. This can result in the production of a modified protein with restored or altered function.

Experimental Workflow for Therapeutic Oligonucleotide Development

The development of a therapeutic oligonucleotide follows a structured path from initial target discovery to clinical evaluation. This workflow highlights the iterative nature of lead optimization, where in vitro screening data informs further design and synthesis of modified oligonucleotides to achieve the desired therapeutic profile.

Analytical Workflow for Modified Oligonucleotides

Rigorous analytical characterization is paramount to ensure the quality, purity, and identity of synthetic oligonucleotides. This workflow outlines the key analytical techniques employed, from initial purification to detailed structural and functional characterization.

Conclusion: The Future is Modified

Modified phosphoramidites are the linchpin of therapeutic oligonucleotide development, providing the chemical tools necessary to overcome the inherent limitations of natural nucleic acids. The continued innovation in phosphoramidite chemistry will undoubtedly lead to the development of even more sophisticated modifications, further enhancing the potency, safety, and delivery of this promising class of drugs. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the ability to rationally design and synthesize oligonucleotides with precisely tailored properties will continue to drive the advancement of genetic medicine.

References

The Architect's Toolbox: A Guide to Modified Bases in Aptamer Design

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, aptamers—short, single-stranded oligonucleotides—have emerged as powerful alternatives to monoclonal antibodies. Their high specificity and affinity, coupled with low immunogenicity and ease of synthesis, make them highly attractive candidates for a range of applications. However, unmodified aptamers often face challenges in biological systems, primarily due to nuclease degradation and rapid renal filtration. The strategic incorporation of modified bases is a cornerstone of modern aptamer design, enhancing their stability, binding affinity, and overall therapeutic potential. This technical guide provides an in-depth exploration of the fundamental principles, experimental methodologies, and quantitative impact of using modified bases in aptamer design.

Core Principles of Aptamer Modification

The primary goals of incorporating modified bases into aptamer design are to enhance nuclease resistance, improve binding affinity and specificity, and modulate pharmacokinetic properties.[1] These modifications can be introduced either during the initial selection process (pre-SELEX) or after an aptamer sequence has been identified (post-SELEX).[2]

1. Enhancing Nuclease Resistance and In Vivo Stability:

Unmodified RNA and DNA are rapidly degraded by endo- and exonucleases present in biological fluids.[3] Chemical modifications can sterically hinder nuclease access to the phosphodiester backbone or the ribose sugar, significantly extending the aptamer's half-life. Common strategies include:

-

2'-Ribose Modifications: Replacing the 2'-hydroxyl group of the ribose sugar with more stable moieties like 2'-fluoro (2'-F), 2'-O-methyl (2'-OMe), or 2'-amino (2'-NH2) groups is a widely used approach to confer nuclease resistance.[4]

-

Terminal Capping: The addition of an inverted deoxythymidine (dT) at the 3'-end physically blocks the action of 3'-exonucleases, a major pathway of oligonucleotide degradation in serum.

-

Backbone Modifications: Replacing a non-bridging oxygen atom in the phosphodiester linkage with a sulfur atom to create a phosphorothioate (PS) backbone enhances resistance to a broad spectrum of nucleases.

-

Locked Nucleic Acids (LNAs): LNAs are nucleotide analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms. This rigid structure significantly increases thermal stability and nuclease resistance.

2. Improving Binding Affinity and Specificity:

Modified bases can introduce novel functional groups that expand the chemical diversity of the aptamer library, enabling a wider range of interactions with the target molecule. This can lead to aptamers with higher affinity (lower dissociation constant, Kd) and greater specificity.

-

Hydrophobic Modifications: Incorporating hydrophobic moieties, such as in Slow Off-rate Modified Aptamers (SOMAmers), can enhance binding to protein targets by increasing hydrophobic interactions.

-

Expanded Genetic Alphabet: The use of unnatural base pairs can introduce new hydrogen bonding patterns and functional groups, leading to novel binding motifs.

-

Click-SELEX: This technique allows for the introduction of a wide variety of chemical functionalities into the aptamer library via click chemistry, greatly expanding the chemical space for selection.

3. Modulating Pharmacokinetic Properties:

Beyond stability, modifications can be used to control the in vivo behavior of aptamers.

-

PEGylation: The conjugation of polyethylene glycol (PEG) to an aptamer increases its hydrodynamic radius, which slows its renal filtration and extends its circulation time in the bloodstream.

Strategies for Introducing Modified Bases

There are two primary strategies for incorporating modified bases into aptamers: pre-SELEX modification and post-SELEX modification. The choice of strategy depends on the type of modification, its compatibility with the enzymes used in the SELEX process, and the desired outcome.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. basepairbio.com [basepairbio.com]

- 4. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides Containing DMT-2'-F-Bz-dC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated solid-phase synthesis of oligonucleotides incorporating the 2'-Fluoro-N4-benzoyl-2'-deoxycytidine (2'-F-Bz-dC) phosphoramidite, utilizing a dimethoxytrityl (DMT) protecting group strategy. The inclusion of 2'-fluoro modifications in oligonucleotides significantly enhances their nuclease resistance and binding affinity to target sequences, making them valuable tools in therapeutic applications such as antisense and siRNA technologies.[1][2]

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based drug development. Modifications at the 2' position of the ribose sugar, in particular, have proven to be highly effective in improving the therapeutic properties of oligonucleotides. The 2'-fluoro substitution is particularly noteworthy as it mimics the C3'-endo sugar pucker of RNA, which is favorable for A-form duplex formation, leading to increased duplex stability.[2][3] This protocol outlines the key steps and considerations for the efficient incorporation of DMT-2'-F-Bz-dC into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated synthesizer.

Quantitative Data Summary

The efficiency of each step in solid-phase synthesis is critical for obtaining a high yield of the full-length product. The following tables summarize key quantitative parameters associated with the synthesis of 2'-fluoro modified oligonucleotides.

Table 1: Coupling Efficiency

| Monomer Type | Average Coupling Efficiency (%) | Notes |

| Standard DNA Phosphoramidites | >99% | Baseline for comparison. |

| 2'-Fluoro Phosphoramidites | 94 - 96% | A slightly lower efficiency is observed due to the electronic effects of the fluorine atom. Double coupling can increase efficiency.[4] |

Table 2: Synthesis Yield and Purity

| Parameter | Expected Outcome | Factors Influencing Outcome |

| Overall Synthesis Yield | Variable | Dependent on oligonucleotide length, sequence, and coupling efficiency. Longer oligos will have lower yields. |

| Purity (Trityl-on RP-HPLC) | Typically >80% full-length product | Dependent on the efficiency of all chemical steps (deblocking, coupling, capping, oxidation). |

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of oligonucleotides containing this compound.

Materials and Reagents

-

This compound Phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, G, T, U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

-

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA))

-

Purification buffers and columns (as required for the chosen purification method)

Instrumentation

Automated DNA/RNA synthesizer.

Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.

1. Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Procedure: The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by treating it with the deblocking solution. The resulting orange-colored trityl cation is washed away, and the intensity of the color can be measured to monitor the efficiency of the previous coupling step.

-

Time: Approximately 60-90 seconds.

2. Coupling

-

Reagents: this compound phosphoramidite and activator solution.

-

Procedure: The this compound phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Time: An extended coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.

3. Capping

-

Reagents: Capping solutions A and B.

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.

-

Time: Approximately 30-60 seconds.

4. Oxidation

-

Reagent: Oxidizing solution.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the iodine solution.

-

Time: Approximately 30-60 seconds.

These four steps are repeated for each monomer in the desired sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

-

Procedure:

-

The CPG support is transferred from the synthesis column to a screw-cap vial.

-

Add the cleavage and deprotection solution. The choice of solution and deprotection conditions depends on the other protecting groups present in the oligonucleotide. For oligonucleotides containing 2'-F-Bz-dC, the following conditions are recommended:

-

Concentrated Ammonium Hydroxide: Incubate at 55°C for 8-12 hours.

-

Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v): Incubate at 65°C for 10-15 minutes. This is a faster deprotection method.

-

-

After incubation, the supernatant containing the cleaved and deprotected oligonucleotide is collected.

-

The support is washed with water or a suitable buffer to recover any remaining product.

-

The combined solutions are then dried, typically using a vacuum concentrator.

-

Purification

The crude oligonucleotide product will contain the full-length sequence as well as shorter, truncated sequences. Purification is necessary to isolate the desired product.

-

Methods: Standard DNA purification methods can be used for 2'-fluoro modified oligonucleotides. Common techniques include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that can be performed with the DMT group on (trityl-on) or off (trityl-off). Trityl-on purification provides a significant advantage in separating the full-length product from truncated sequences.

-

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge.

-

Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for obtaining very pure oligonucleotides.

-

Following purification, the oligonucleotide should be desalted.

Diagrams

References

Application of 2'-Fluoro Pyrimidines in Aptamer Selection (SELEX)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique used to isolate single-stranded DNA or RNA molecules, known as aptamers, that bind to a specific target with high affinity and specificity.[1] However, the therapeutic and diagnostic applications of unmodified RNA aptamers are often limited by their susceptibility to degradation by nucleases present in biological fluids.[2][3] To overcome this limitation, chemical modifications are introduced into the nucleotide building blocks. Among the most effective and widely used modifications is the substitution of the 2'-hydroxyl group of pyrimidine (cytidine and uridine) nucleosides with a 2'-fluoro (2'-F) group.[4][5]

The incorporation of 2'-fluoro pyrimidines into RNA aptamers confers significant advantages, most notably enhanced nuclease resistance, which dramatically increases their half-life in serum. Furthermore, this modification can lead to improved binding affinity for the target molecule due to favorable conformational effects on the sugar-phosphate backbone. The relatively small size of the fluorine atom ensures that the overall structure of the RNA is not significantly perturbed, allowing for efficient recognition and processing by the enzymes used in the SELEX process. This application note provides a detailed overview of the use of 2'-fluoro pyrimidines in SELEX, including experimental protocols and a summary of their impact on aptamer performance.

Advantages of 2'-Fluoro Pyrimidine Modification

The use of 2'-fluoro-modified pyrimidines in the SELEX process offers several key benefits:

-

Enhanced Nuclease Resistance: The primary advantage of 2'-fluoro modification is the significant increase in resistance to degradation by endo- and exonucleases. This is crucial for in vivo applications where aptamers are exposed to serum nucleases. For instance, the FDA-approved aptamer drug Macugen®, which is modified with 2'-fluoro pyrimidines, has a plasma half-life of up to 18 hours.

-

Improved Binding Affinity: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the backbone can lead to more stable secondary structures and, in many cases, higher binding affinity to the target molecule. Some studies have reported dissociation constants (Kd) for 2'-F modified aptamers in the picomolar to low nanomolar range.

-

Structural Mimicry: The small size of the fluorine atom allows it to act as a good mimic of the natural 2'-hydroxyl group, minimizing significant structural disruptions that could interfere with target binding.

-

Compatibility with SELEX Enzymes: Mutant T7 RNA polymerases have been developed that efficiently incorporate 2'-fluoro-modified pyrimidine triphosphates into RNA transcripts, making their inclusion in the SELEX process straightforward.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of 2'-fluoro pyrimidine modifications on aptamer properties.

Table 1: Nuclease Resistance of 2'-Fluoro Modified Aptamers

| Aptamer Target | Modification | Half-life in Serum/Plasma | Reference |

| Thrombin (DNA aptamer) | Unmodified | ~108 seconds (in vivo) | |

| General (RNA aptamer) | Unmodified | ~5 minutes (in serum) | |

| VEGF (Macugen®) | 2'-Fluoro pyrimidines | Up to 18 hours (in human plasma) |

Table 2: Binding Affinity (Kd) of 2'-Fluoro Modified Aptamers

| Aptamer Target | Modification | Dissociation Constant (Kd) | Reference |

| HIV-1 Integrase | 2'-Fluoro arabino nucleic acid (FANA) | 50-100 pM | |

| Murine Lipopolysaccharide Binding Protein (mLBP) | 2'-Fluoro pyrimidines | ~200-800 nM | |

| Viral Frameshift Element | 2'-Fluoro modified mirror-image RNA | ~1.6 µM |

Experimental Protocols

This section provides a detailed protocol for performing SELEX with 2'-fluoro-modified pyrimidines.

Preparation of the Initial DNA Template Library

The process begins with a chemically synthesized single-stranded DNA (ssDNA) library. This library consists of a central randomized region of 20-80 nucleotides flanked by constant regions for primer annealing during PCR and reverse transcription.

-

Library Design:

-

5'-Constant Region (for forward primer) - Randomized Region (N20-N80) - 3'-Constant Region (for reverse primer)

-

-

Synthesis and Purification: The ssDNA library is synthesized using standard phosphoramidite chemistry and purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

In Vitro Transcription with 2'-Fluoro Pyrimidines

The ssDNA library is converted into a double-stranded DNA (dsDNA) template by PCR and then transcribed into an RNA pool containing 2'-fluoro-modified pyrimidines.

-

Materials:

-

dsDNA template

-

Mutant T7 RNA Polymerase (e.g., Y639F variant)

-

Transcription Buffer

-

ATP, GTP

-

2'-Fluoro-dCTP (2'-F-dCTP), 2'-Fluoro-dUTP (2'-F-dUTP)

-

RNase Inhibitor

-

DNase I

-

-

Protocol:

-

Assemble the transcription reaction on ice:

-

dsDNA template (1 µg)

-

10x Transcription Buffer (10 µL)

-

100 mM DTT (10 µL)

-

10 mM ATP, GTP (10 µL each)

-

10 mM 2'-F-dCTP, 2'-F-dUTP (10 µL each)

-

RNase Inhibitor (40 units)

-

Mutant T7 RNA Polymerase (50 units)

-

Nuclease-free water to a final volume of 100 µL

-

-

Incubate at 37°C for 4-6 hours.

-

Add DNase I (10 units) and incubate at 37°C for 30 minutes to digest the DNA template.

-

Purify the 2'-F-modified RNA pool using denaturing PAGE.

-

SELEX Cycle: Selection, Partitioning, and Amplification

The core of the SELEX process involves iterative rounds of selection, partitioning, and amplification.

-

Selection:

-

The purified 2'-F-modified RNA pool is denatured by heating to 95°C for 5 minutes and then snap-cooled on ice to promote proper folding.

-

The folded RNA is incubated with the target molecule (e.g., protein, small molecule, or cell) in a binding buffer under specific conditions (temperature, pH, salt concentration).

-

-

Partitioning:

-

Unbound RNA molecules are separated from the target-bound RNA complexes. Common methods include:

-

Nitrocellulose filter binding: RNA-protein complexes are retained on the filter while unbound RNA flows through.

-

Magnetic beads: The target is immobilized on magnetic beads, and after incubation with the RNA pool, the beads are washed to remove unbound sequences.

-

Affinity chromatography: The target is immobilized on a column matrix.

-

-

-

Elution and Recovery:

-

The bound RNA is eluted from the target. This can be achieved by changing the buffer conditions (e.g., high salt, pH change) or by using a denaturing agent.

-

The eluted RNA is recovered by ethanol precipitation.

-

-

Reverse Transcription:

-

The recovered 2'-F-modified RNA is reverse transcribed into cDNA using a reverse transcriptase and the 3'-constant region primer.

-

-

PCR Amplification:

-

The resulting cDNA is amplified by PCR using both the forward and reverse primers to generate a dsDNA pool enriched in sequences that bind to the target.

-

-

Iteration: The enriched dsDNA pool is used as the template for the next round of in vitro transcription, and the entire cycle is repeated for 8-15 rounds. The stringency of the selection is typically increased in later rounds by decreasing the target concentration or increasing the washing stringency.

Sequencing and Aptamer Characterization

After several rounds of selection, the enriched pool is sequenced to identify individual aptamer candidates.

-

High-Throughput Sequencing: The dsDNA from the final rounds of SELEX is subjected to high-throughput sequencing to identify enriched sequences and their relative frequencies.

-

Aptamer Synthesis and Characterization: Individual aptamer candidates are chemically synthesized and characterized for their binding affinity (e.g., using surface plasmon resonance, filter binding assays) and specificity.

-

Nuclease Stability Assay: The stability of the 2'-F-modified aptamers is assessed by incubating them in serum or with specific nucleases and analyzing their degradation over time by PAGE.

Visualizations

Experimental Workflow

Caption: SELEX workflow for the selection of 2'-fluoro pyrimidine modified aptamers.

Logical Relationship of Modifications to Aptamer Properties

Caption: Impact of 2'-fluoro modification on aptamer properties and applications.

Conclusion

The incorporation of 2'-fluoro pyrimidines is a well-established and highly effective strategy for enhancing the therapeutic and diagnostic potential of RNA aptamers. This modification significantly improves nuclease resistance and can enhance binding affinity, addressing key limitations of unmodified RNA. The detailed protocols and workflow provided in this application note serve as a comprehensive guide for researchers and scientists seeking to develop robust and effective 2'-fluoro-modified aptamers for a wide range of applications in drug development and molecular diagnostics.

References

- 1. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 3. Aptamers in the Therapeutics and Diagnostics Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 2'-Fluoro Phosphoramidite Coupling in Oligonucleotide Synthesis